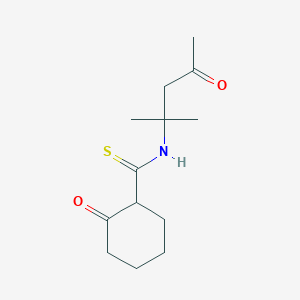
Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- is a complex organic compound with a unique structure that includes a cyclohexane ring, a carbothioamide group, and a dimethyl-oxobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- typically involves the reaction of cyclohexanecarbothioamide with a suitable alkylating agent. One common method is the reaction of cyclohexanecarbothioamide with 1,1-dimethyl-3-oxobutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or THF under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dimethyl-3-oxobutyl)acetamide
- N-(1,1-Dimethyl-3-oxobutyl)acrylamide
- Hydrazinecarbothioamide, 1-cyclohexyl-N-(1,1-dimethyl-3-oxobutyl)-
Uniqueness
Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- is unique due to its combination of a cyclohexane ring and a carbothioamide group, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .
Properties
CAS No. |
62242-24-4 |
|---|---|
Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
N-(2-methyl-4-oxopentan-2-yl)-2-oxocyclohexane-1-carbothioamide |
InChI |
InChI=1S/C13H21NO2S/c1-9(15)8-13(2,3)14-12(17)10-6-4-5-7-11(10)16/h10H,4-8H2,1-3H3,(H,14,17) |
InChI Key |
IOJZJWSLLPJUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=S)C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















